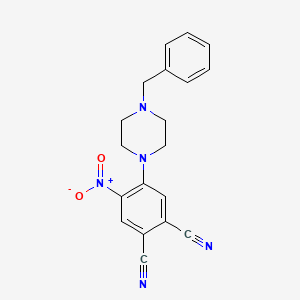
4-(4-chloro-3-nitrophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(4-chloro-3-nitrophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
CNQX binds to the ionotropic glutamate receptors and blocks the influx of cations, such as sodium and calcium, into the postsynaptic neuron. This inhibits the depolarization of the postsynaptic membrane and prevents the generation of action potentials. By blocking the ionotropic glutamate receptors, CNQX can also prevent the induction of long-term potentiation (LTP), a process that is thought to underlie learning and memory.
Biochemical and Physiological Effects:
CNQX has been shown to have a variety of biochemical and physiological effects. It can inhibit glutamate-mediated synaptic transmission, modulate the activity of neural circuits, and prevent the induction of LTP. CNQX has also been shown to have neuroprotective effects, reducing the extent of neuronal damage in models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNQX has several advantages for lab experiments. It is a potent and selective antagonist of the ionotropic glutamate receptors, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. CNQX is also relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of CNQX in lab experiments. It can have off-target effects, and its potency and selectivity can vary depending on the experimental conditions. CNQX can also have different effects depending on the type of glutamate receptor being studied, and its effects can be influenced by other factors, such as the concentration of other neurotransmitters.
Direcciones Futuras
There are several future directions for the use of CNQX in scientific research. One direction is to study the role of glutamate receptors in the development and plasticity of neural circuits. Another direction is to investigate the effects of CNQX on different types of glutamate receptors, including metabotropic glutamate receptors. Additionally, CNQX could be used to study the role of glutamate receptors in other physiological and pathological processes, such as pain, addiction, and depression.
In conclusion, CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. Its biochemical and physiological effects, as well as its advantages and limitations for lab experiments, make it a valuable tool for scientific research. There are also several future directions for the use of CNQX in scientific research, which could lead to new insights into the role of glutamate receptors in neural function and dysfunction.
Aplicaciones Científicas De Investigación
CNQX is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many functions, including learning and memory, synaptic plasticity, and neuronal development. Abnormal glutamate signaling has been implicated in many neurological and psychiatric disorders, such as epilepsy, stroke, Alzheimer's disease, and schizophrenia.
CNQX is a potent and selective antagonist of the ionotropic glutamate receptors, which are responsible for the fast synaptic transmission of glutamate. By blocking the ionotropic glutamate receptors, CNQX can inhibit glutamate-mediated synaptic transmission and modulate the activity of neural circuits. This makes CNQX a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-9-5-13-12(8-17(21)19-15(13)6-10(9)2)11-3-4-14(18)16(7-11)20(22)23/h3-7,12H,8H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELUPBPULQNNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B3932464.png)
![methyl 4-[1-(3-chlorophenyl)-3-(2-methylphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B3932489.png)
![2-(4-biphenylyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B3932495.png)

![4-fluoro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B3932507.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-methoxybenzamide](/img/structure/B3932527.png)

![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2,2-trifluoroacetamide)](/img/structure/B3932538.png)
![2,2'-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)imino]diethanol](/img/structure/B3932544.png)


